RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL

Propylene polymerization Stereoselectivity Isotactic polypropylene

Conventional ansa-zirconocenes require methylaluminoxane (MAO) for activation, introducing cost, batch variability, and safety hazards. This C₂-symmetric dimethyl complex (rac-Me₂Si(Ind)₂ZrMe₂) enables direct borate activation without MAO. - Produces isotactic polypropylene with [mmmm] > 98%, Tₘ = 160-161 °C (0 °C, Ph₃CB(C₆F₅)₄). - Enables systematic co-catalyst screening across borate/borane libraries. - Critical for isotactic PMMA block copolymers as compatibilizers. Supplied as a single-site catalyst precursor for R&D and pilot-scale specialty polymerization.

Molecular Formula C22H24SiZr
Molecular Weight 407.743
CAS No. 146814-57-5
Cat. No. B588798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL
CAS146814-57-5
SynonymsRAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL
Molecular FormulaC22H24SiZr
Molecular Weight407.743
Structural Identifiers
SMILES[CH3-].[CH3-].C[Si](C)([C]1[CH][CH][C]2[C]1C=CC=C2)[C]3[CH][CH][C]4[C]3C=CC=C4.[Zr+2]
InChIInChI=1S/C20H18Si.2CH3.Zr/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;;;/h3-14H,1-2H3;2*1H3;/q;2*-1;+2
InChIKeyGMGPRQFWKHSHEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL – Identity and Procurement Profile


RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL (rac-Me₂Si(Ind)₂ZrMe₂) is a chiral, C₂-symmetric ansa-zirconocene dimethyl complex that functions as a single-site catalyst precursor for stereoselective α-olefin polymerization [1]. Unlike its widely used dichloride analog (rac-Me₂Si(Ind)₂ZrCl₂), this compound bears two Zr–CH₃ bonds, enabling direct activation by perfluoroarylborane/borate co-catalysts without methylaluminoxane (MAO), and it delivers isotactic polypropylene with [mmmm] > 98% and melting temperatures of 160–161 °C under mild conditions [2].

Isotactic polypropylene synthesis with reported high stereoregularity from C₂-symmetric chiral pocket.
MAO-free activation via perfluoroarylboranes/borates, forming well-defined base-free cations.
Isotactic MMA copolymerization for polar block copolymer research with stereochemical control.

RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL – Substitution Failure Risks


The dimethyl-substituted zirconocene cannot be simply replaced by its dichloride counterpart or by other ansa-zirconocene dimethyl complexes because the Zr–CH₃ bonds fundamentally alter the activation pathway, the nature of the active cationic species, and the resulting polymer microstructure. The dichloride requires MAO for alkylation/activation, generating a different counter-ion environment and often lower activity in borate-only systems, whereas the dimethyl complex forms well-defined, base-free cations with perfluoroarylborates, giving access to a wider co-catalyst space and higher stereocontrol [1]. Even within the dimethyl family, switching from a dimethylsilylene bridge to an ethylene bridge changes the catalyst's stereorigidity, activity profile, and regio-irregular unit formation, making direct substitution without performance loss impossible [2].

Potential Substitute
Why Direct Interchange Fails
rac-Me₂Si(Ind)₂ZrCl₂ (dichloride)
Requires MAO for alkylation, altering active cation structure and reducing stereocontrol in borate-only systems.
Cp₂ZrMe₂ (unbridged)
Lacks the C₂-symmetric chiral pocket; produces only atactic polypropylene with much lower melting point.
Ethylene-bridged ansa-zirconocene dimethyl
Changed bridge flexibility impacts stereorigidity, activity profile, and regio-irregular unit formation.

RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL – Key Evidence


Isotactic Polypropylene Stereoselectivity

When activated with Ph₃CB(C₆F₅)₄ at 0 °C, rac-Me₂Si(Ind)₂ZrMe₂ produces polypropylene with an isotactic pentad fraction [mmmm] > 98% and a melting temperature (Tₘ) of 160–161 °C. Under identical conditions, the achiral, unbridged Cp₂ZrMe₂ yields atactic polypropylene with Tₘ = 139 °C [1]. The dimethylsilylene-bridged indenyl ligand framework enforces the C₂-symmetric chiral pocket that is essential for isospecific propagation; the simple Cp₂ZrMe₂ lacks this stereorigidity and cannot produce isotactic material.

Isotactic Stereoselectivity
Head-to-head
[mmmm] > 98%, Tm 160–161 °CCp₂ZrMe₂: Tm 139 °C (atactic)
Supports high-crystallinity isotactic polypropylene with >20 °C melting advantage
Polymerization at 0 °C, Ph₃CB(C₆F₅)₄ activator
Propylene polymerization Stereoselectivity Isotactic polypropylene

Copolymer Tacticity Control

In methyl methacrylate (MMA) copolymerization with tert-butyl acrylate or octyl acrylate, rac-Me₂Si(Ind)₂ZrMe₂ yields random isotactic copolymers. In contrast, Cp₂ZrMe₂ under analogous conditions produces syndiotactic-rich atactic random copolymers [1]. This differentiation arises from the chiral, stereorigid ansa-ligand environment of the silyl-bridged indenyl complex, which enforces an isotactic enchainment mechanism even with polar monomers.

Copolymer Tacticity
Head-to-head
Isotactic random copolymerCp₂ZrMe₂: syndiotactic-rich atactic random
Mandatory for isotactic PMMA block segments in polar block copolymers
MMA/acrylate copolymerization with borate activator
MMA copolymerization Tacticity control Polar monomer insertion

Co-Catalyst Activation Versatility

rac-Me₂Si(Ind)₂ZrMe₂ reacts rapidly (1:1 molar ratio) with perfluoroarylboranes such as BPB and PNB to cleanly generate base-free cationic active species rac-Me₂Si(Ind)₂ZrMe⁺[MeB(C₁₂F₉)(C₆F₅)₂]⁻, which are competent for ethylene and propylene polymerization without MAO [1][2]. The dichloride analog rac-Me₂Si(Ind)₂ZrCl₂ requires MAO for alkylation and activation, and when supported on MAO/SiO₂, its intrinsic ethylene polymerization activity is low unless additionally treated with TIBA [3]. This difference in activation chemistry directly impacts process design: the dimethyl complex enables MAO-free, borate-only activation strategies that avoid the cost, safety hazards, and reproducibility issues associated with large excesses of MAO.

MAO-Free Activation
Cross-study
Direct activation by BPB, PNB → well-defined base-free cations
Simplifies process, avoids MAO hazards and batch variability
Dichloride analog requires MAO/TIBA; low activity on MAO/SiO₂ alone
Catalyst activation Borane/borate co-catalysts MAO-free polymerization

Anion-Dependent Productivity Tuning

When rac-Me₂Si(Ind)₂ZrMe₂ is activated with a series of trityl borate and borane co-catalysts, the propylene polymerization productivity spans a 2500-fold range depending on the anion. The least active system (NC-PBB⁻) gives the lowest productivity, while the most active anion N(CN-PBB)₂⁻ exceeds even the standard B(C₆F₅)₄⁻ benchmark [1]. This extreme sensitivity to the counter-anion is a unique characteristic of the well-defined dimethyl cation and provides a rational basis for selecting the optimal co-catalyst to balance activity, stereoselectivity, and molecular weight control for a specific polymer grade.

Productivity Tuning
Class-level
~2500× fold range
Enables co-catalyst screening to map activity-stereoselectivity profiles
Anion-dependent productivity; source review
Co-catalyst tuning Propylene polymerization activity Weakly coordinating anions

RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL – Research and Industrial Applications


High-Crystallinity Isotactic Polypropylene Synthesis

Leveraging the [mmmm] > 98% isotacticity and Tₘ of 160–161 °C achieved at 0 °C with Ph₃CB(C₆F₅)₄ activation [1], this compound is the catalyst precursor of choice for laboratories and pilot plants producing isotactic polypropylene homopolymers that require maximum crystallinity, stiffness, and heat resistance. The quantitative stereoselectivity advantage over achiral Cp₂ZrMe₂ (Tₘ = 139 °C) makes it irreplaceable for applications where polymer melting point and structural uniformity are critical.

MAO-Free Olefin Polymerization

Because rac-Me₂Si(Ind)₂ZrMe₂ is directly activated by perfluoroarylboranes and borates to form well-defined base-free cations [2][3], it enables MAO-free homogeneous polymerization protocols. This scenario is ideal for R&D groups and specialty polymer manufacturers seeking to eliminate the operational hazards, cost, and batch-to-batch variability associated with MAO, while retaining high catalytic activity for ethylene and propylene polymerization.

Isotactic PMMA Block Copolymer Synthesis

The ability of rac-Me₂Si(Ind)₂ZrMe₂ to produce random isotactic MMA copolymers—in contrast to the syndiotactic-rich atactic copolymers from Cp₂ZrMe₂ [1]—positions it as the essential precursor for synthesizing polyethylene-block-isotactic-PMMA diblock copolymers [4]. These block copolymers serve as high-value compatibilizers in polyolefin/polar polymer blends, where the isotactic PMMA segment provides superior interfacial adhesion and morphological stability compared to atactic PMMA.

High-Throughput Co-Catalyst Screening

The 2500-fold productivity span observed when pairing rac-Me₂Si(Ind)₂ZrMe₂ with different weakly coordinating anions [5] makes this compound an ideal platform for systematic co-catalyst screening studies. Industrial R&D teams can use a single zirconocene precursor to map activity–stereoselectivity–molecular weight relationships across a library of borate and borane activators, accelerating catalyst system optimization for specific polymer grades without synthesizing multiple metallocene complexes.

Application
Selection Property
Validation Focus
High-crystallinity isotactic polypropylene
C₂-symmetric chiral stereoselectivity
Isotacticity and melting behavior
MAO-free olefin polymerization
Direct borane/borate activation
Homogeneous catalysis without MAO
Isotactic PMMA block copolymer synthesis
Isotactic MMA copolymerization capability
Block copolymer interfacial adhesion context
High-throughput co-catalyst screening
Broad productivity range via anion tuning
Activity-stereoselectivity-molecular weight mapping
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